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Mechanisms of Action

Octyl gallate inhibits the ATP-induced increase in intracellular calcium concentration ([Ca2*]i) through a

multi-targeted mechanism [1]:

¢ Inhibition of P2X Receptors: Blocks ATP-gated cation channels, reducing calcium influx from the
extracellular space.

¢ Inhibition of P2Y Receptors: Impairs the release of calcium from intracellular stores, likely by
affecting the phospholipase C (PLC) signaling pathway.

¢ Inhibition of Voltage-Gated Ca?+* Channels (VGCCs): Reduces the secondary activation of L-type
calcium channels that occurs downstream of P2X receptor-induced membrane depolarization.

This combined action on both receptor-mediated and voltage-gated calcium channels allows octyl gallate to

effectively suppress calcium signaling [1].

Quantitative Experimental Data

Table 1: Inhibitory Effect of Octyl Gallate on ATP-Induced [Ca?*]i Increase in PC12 Cells [1]
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Octyl Gallate Inhibition of ATP-induced Response (% of Number of Observations
Concentration Control) (n)

100 nM 109.0 + 7.4% (Not Significant) n=35

300 nM 84.8+2.7% n=26

1uM 74.8 + 3.1% n=30

3uM 56.9 + 4.0% n=39

10 uM 20.5+4.0% n=21

20 uM 147+ 3.1% n=15

> The calculated half-maximal inhibitory concentration (ICso) for octyl gallate in this model was 2.84 pM

[1].

Table 2: Key Supporting Experimental Evidence [1]

Experimental Condition /
Agent Tested

Key Finding

Interpretation

ATP (100 pM)

Ca?*-free extracellular
solution

Thapsigargin (1 uM)
(depletes intracellular Caz*
stores)

Nimodipine (1 pM) (L-type
VGCC blocker)

Induced a transient [Ca2*]i
increase.

Octyl gallate (3 uM) still
inhibited the ATP-induced
response.

Octyl gallate (3 uM) still
inhibited the ATP-induced
response.

Inhibited the ATP response;
effect was enhanced by
adding octyl gallate.

Validated the baseline model for
purinergic receptor stimulation.

Confirms that octyl gallate inhibits Caz*
release from intracellular stores (e.g.,
via P2Y receptors).

Suggests an additional inhibitory effect
on Ca?* influx from the extracellular
space.

Octyl gallate inhibits VGCCs
independently and additively with
nimodipine.
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Experimental Condition /
Agent Tested

High KCI (50 mM)
(depolarization, activates
VGCCs)

Protein Kinase Inhibitors
(Staurosporin, GF109203X,
Genistein)

Whole-cell Patch Clamping

Detailed Experimental Protocols

Key Finding

Octyl gallate significantly
inhibited the [Ca2*]i
increase.

Did not affect octyl gallate's
inhibitory action.

Octyl gallate markedly
inhibited ATP-induced
currents.

Interpretation

Provides direct evidence that octyl
gallate blocks voltage-gated Ca?*
channels.

The mechanism is independent of
protein kinase C or tyrosine kinase
pathways.

Provides electrophysiological evidence
for direct inhibition of ion channel
function.

The core findings are based on the following established methodologies [1]:

Cell Culture

e Cell Line: PC12 rat pheochromocytoma cells.

e Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-
inactivated fetal bovine serum (FBS) and 10% heat-inactivated horse serum (HS).

¢ Environment: Cells were maintained at 37°C in a humidified atmosphere of 10% CO2 and 90% O-.

Digital Ca** Imaging

¢ Dye Loading: Cells were loaded with 12 pyM fura-2 AM in HEPES-buffered Hanks' solution (HEPES-
HBSS) containing 0.5% bovine serum albumin for 45 minutes at 37°C.

e Measurement: Loaded cells were washed and placed in a perfusion chamber. [Ca2*]i was measured
by alternately exciting the dye at 340 nm and 380 nm, and collecting emission data at 510 nm using a
cooled charge-coupled device (CCD) camera.

e Stimuli & Pharmacology: Cells were stimulated with ATP (100 pM) for 90 seconds. For inhibitor
studies, cells were pre-treated with octyl gallate or other drugs for 10 minutes prior to ATP
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application. Ca?*-free conditions were achieved by superfusing with nominally Ca?+-free HEPES-
HBSS.

Whole-Cell Patch Clamp Electrophysiology

e Setup: Currents were recorded at a holding potential of -70 mV using an Axopatch 1D amplifier.
e Solutions:
o External: 140 mM NacCl, 5 mM KCI, 1.3 mM CacClz, 1 mM MgClz, 20 mM HEPES, 10 mM
glucose (pH adjusted to 7.3 with NaOH).
o Pipette: 140 mM CsCl, 1 mM MgClz, 1 mM CacClz, 10 mM EGTA, 10 mM HEPES (pH adjusted
to 7.3 with CsOH).
e Drug Application: Drugs were dissolved in the external solution and delivered via a microcapillary
tube system placed close to the recorded cell.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathways and experimental approach for studying octyl gallate's

effects.
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Octyl Gallate Inhibition

Octyl Gallate

ATP-Induced Calcium Signaling

Extracellular ATP

Inhibits Release g nhibits Channel Inhibits Channel

Key Experimental Evidence

Inhibition persists after Inhibition persists in Inhibits KCl-induced Additive effect with Kinase-independent
thapsigargin treatment Ca2+-free medium [Ca2+]i increase nimodipine (L-type blocker) (Staurosporin, Genistein)

L

Octyl Gallate Inhibition of ATP-induced Ca2+ Signaling
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Summary of octyl gallate's multi-target inhibition of ATP-induced Ca?* signaling, with supporting

experimental evidence.

Conclusion and Research Implications

Octyl gallate is a potent inhibitor of ATP-induced calcium signaling in PC12 cells, acting via a unique,
kinase-independent mechanism that targets both purinergic receptors and voltage-gated channels [1]. Its
ability to modulate this key signaling pathway suggests potential for therapeutic applications in neurological

disorders where purinergic signaling and calcium dyshomeostasis play a role.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Octyl Gallate Inhibits ATP-induced Intracellular Calcium ... [pmc.ncbi.nim.nih.gov]

To cite this document: Smolecule. [octyl gallate effect on ATP-induced Ca2+ increase]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b571920#octyl-gallate-effect-

on-atp-induced-ca2-increase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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